molecular formula C10H7FO4 B132072 6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 105300-40-1

6-Fluoro-4-oxochroman-2-carboxylic acid

Cat. No. B132072
M. Wt: 210.16 g/mol
InChI Key: BWXXHZKFLLLJQP-UHFFFAOYSA-N
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Patent
US05171865

Procedure details

(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane (120 mg, 0.0240 mmol) was added to a solution of dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I) (59.2 mg, 0.0120 mmol) in dry benzene (0.5 ml) under argon atomosphere and the mixture was stirred for 15 minutes to prepare an optical active rhodium catalyst. The benzene solution (catalyst) was added to a suspension of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.00 g, 4.80 mmol, obtained in Example 5) in methanol (30 ml) under argon atmosphere. Gaseous phase was changed for H2, and the mixture was stirred for 24 hours under H2 (4 kg/cm2) at 40° C.
[Compound]
Name
(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I)
Quantity
59.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7](=[O:14])[C:6]=2[CH:15]=1>C1C=CC=CC=1.[Rh].CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8][C:7](=[O:14])[C:6]=2[CH:15]=1

Inputs

Step One
Name
(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane
Quantity
120 mg
Type
reactant
Smiles
Name
dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I)
Quantity
59.2 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC2=C(C(C=C(O2)C(=O)O)=O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 24 hours under H2 (4 kg/cm2) at 40° C.
Duration
24 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC=1C=CC2=C(C(CC(O2)C(=O)O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.